molecular formula C30H37ClO2Si B12338281 (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene

(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene

Cat. No.: B12338281
M. Wt: 498.2 g/mol
InChI Key: ODAPRONGKJOXCU-LKMXIZIJSA-N
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Description

The compound (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene is a complex organic molecule characterized by its unique structural features This compound contains deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Chloroethoxy Group: This step involves the reaction of a phenol derivative with 2-chloroethanol under basic conditions to form the chloroethoxy group.

    Introduction of the t-Butyldimethylsilyloxy Group: This step involves the protection of a phenol group using t-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Deuterated Butene Backbone: This step involves the use of deuterated reagents to introduce the deuterium atoms into the butene backbone.

    Coupling Reactions: The final step involves coupling the various intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene: has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene: can be compared with other similar compounds, such as:

    Non-deuterated analogs: Compounds without deuterium atoms, which may have different physical and chemical properties.

    Other substituted butenes: Compounds with different substituents on the butene backbone, which may exhibit different reactivity and applications.

Properties

Molecular Formula

C30H37ClO2Si

Molecular Weight

498.2 g/mol

IUPAC Name

tert-butyl-[4-[(E)-1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane

InChI

InChI=1S/C30H37ClO2Si/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)32-22-21-31)25-15-19-27(20-16-25)33-34(5,6)30(2,3)4/h8-20H,7,21-22H2,1-6H3/b29-28+/i1D3,7D2

InChI Key

ODAPRONGKJOXCU-LKMXIZIJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCCl)\C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCCl)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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